molecular formula C12H17N3O B11735154 [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11735154
M. Wt: 219.28 g/mol
InChI Key: SHNGQSIBLQJGMW-UHFFFAOYSA-N
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Description

[(Furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a bifunctional amine derivative featuring a furan-2-ylmethyl group and a 1-propyl-1H-pyrazol-3-ylmethyl moiety linked via a methylamine bridge. This compound is structurally distinct due to its combination of oxygen (furan) and nitrogen (pyrazole) heteroatoms, which may influence its physicochemical properties, reactivity, and biological interactions.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H17N3O/c1-2-6-15-7-5-11(14-15)9-13-10-12-4-3-8-16-12/h3-5,7-8,13H,2,6,9-10H2,1H3

InChI Key

SHNGQSIBLQJGMW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of furan-2-carbaldehyde with 1-propyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine, the following structurally related compounds are analyzed:

Table 1: Comparative Analysis of Pyrazole-Based Amine Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
This compound Furan-2-ylmethyl, 1-propyl-pyrazol-3-ylmethyl N/A N/A N/A
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl, cyclopropylamino 17.9 104.0–107.0 8.87 (d, J = 2.0 Hz, pyridine H)
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl, methylthiopropyl N/A N/A 3298 cm⁻¹ (N–H stretch, IR)
[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine Thiophen-2-ylethyl, 1-methyl-pyrazol-4-ylmethyl N/A N/A InChIKey: JMULZUQMMLAALR-UHFFFAOYSA-N

Key Observations:

Structural Variations: The target compound substitutes the pyridine ring in compounds with a furan group, reducing nitrogen content but enhancing π-electron density. This may alter solubility and reactivity in polar solvents . Compared to [(1-methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine (), the replacement of thiophene with furan modifies electronic properties (S vs.

Synthesis Efficiency :

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () is synthesized with a low yield (17.9%), highlighting challenges in coupling pyrazole and pyridine moieties. Similar inefficiencies may arise in synthesizing the target compound .

Physicochemical Properties: The absence of melting point or solubility data for the target compound limits direct comparisons.

Spectral Characteristics :

  • Pyridine-containing analogs () exhibit distinct ¹H NMR shifts (e.g., δ 8.87 for pyridine protons), whereas the target compound’s furan protons are expected near δ 6.2–7.4, based on furan derivatives. IR spectroscopy could confirm the absence of pyridine-associated C≡N stretches .

Research Implications and Gaps

  • Further studies could explore the target compound’s bioactivity relative to pyridine/thiophene analogs .
  • Computational Modeling : Tools like SHELXL () and WinGX () could elucidate the target compound’s crystal structure, aiding in understanding packing interactions and stability .

Biological Activity

The compound [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a heterocyclic amine that incorporates both furan and pyrazole moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

PropertyValue
CAS Number 1006958-87-7
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 1-(1-propylpyrazol-3-yl)-N-(furan-2-ylmethyl)methanamine
Canonical SMILES CCN1C=CC(=N1)CNCC2=CC=CO2

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound can form hydrogen bonds and engage in π-π interactions, allowing it to modulate the activity of enzymes and receptors. This interaction is crucial for its potential therapeutic applications, including anti-inflammatory and anticancer effects.

Anticancer Activity

Research has indicated that compounds containing furan and pyrazole rings exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promise in inhibiting cancer cell proliferation. A study highlighted that modifications in the structure can enhance antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural components .

Antimicrobial Properties

The presence of the furan ring has been linked to antimicrobial activity. Compounds with furan derivatives have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways . The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.

Enzyme Inhibition

Studies on related compounds suggest that this compound may act as an enzyme inhibitor. For example, compounds with similar structures have been shown to inhibit tyrosinase, an enzyme involved in melanin production, which has implications for skin disorders and pigmentation . This inhibition could be explored further for potential cosmetic or therapeutic applications.

Case Studies and Research Findings

Several studies have examined the biological effects of compounds similar to this compound:

  • Anticancer Studies : A series of furan-containing compounds were synthesized and tested for their anticancer properties. Results indicated that structural modifications significantly influenced their potency against specific cancer cell lines, emphasizing the importance of the furan and pyrazole components .
  • Microbial Inhibition : Research on benzo[b]furan derivatives demonstrated notable antibacterial and antifungal activities, suggesting that similar mechanisms may apply to this compound .
  • Enzyme Activity Modulation : Investigations into enzyme inhibition revealed that certain furan derivatives could effectively inhibit tyrosinase, showcasing potential for therapeutic applications in dermatology .

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